molecular formula C12H22N2O4 B13518001 rac-tert-butyl(7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate,cis

rac-tert-butyl(7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate,cis

Cat. No.: B13518001
M. Wt: 258.31 g/mol
InChI Key: CTHCHESDQGZFQY-BDAKNGLRSA-N
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Description

rac-tert-butyl(7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate,cis: is a complex organic compound with a spirocyclic structure This compound is characterized by its unique configuration, which includes two hydroxyl groups and a diazaspiro core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl(7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate,cis typically involves multiple steps. One common method includes the reaction of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate with appropriate reagents to introduce the hydroxyl groups at the 7 and 8 positions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: rac-tert-butyl(7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate,cis can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

rac-tert-butyl(7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate,cis has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-tert-butyl(7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate,cis involves its interaction with specific molecular targets. The hydroxyl groups and diazaspiro core play a crucial role in its binding to enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and are a subject of ongoing research .

Comparison with Similar Compounds

  • tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
  • tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
  • tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

Comparison: rac-tert-butyl(7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate,cis is unique due to the presence of hydroxyl groups at the 7 and 8 positions, which significantly influence its chemical reactivity and biological activity. In contrast, similar compounds may lack these hydroxyl groups or have different configurations, leading to variations in their properties and applications .

Properties

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

IUPAC Name

tert-butyl (7S,8R)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C12H22N2O4/c1-11(2,3)18-10(17)14-6-12(7-14)4-8(15)9(16)5-13-12/h8-9,13,15-16H,4-7H2,1-3H3/t8-,9+/m1/s1

InChI Key

CTHCHESDQGZFQY-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(C1)C[C@H]([C@H](CN2)O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C(CN2)O)O

Origin of Product

United States

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